3-cyano-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
3-cyano-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is an organic compound that features a benzamide core with a cyano group, a hydroxyethyl group, and a thiophene ring
Mechanism of Action
Target of Action
The compound “3-cyano-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide” is a thiophene-based analog . Thiophene derivatives have been found to exhibit a variety of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
It is known that thiophene derivatives can induce various nuclear features such as chromatin fragmentation and condensation .
Action Environment
It is known that the biological activity of thiophene derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
the general principles of cyanoacetylation and the use of solvent-free reactions or fusion methods could be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-cyano-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-cyano-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is unique due to the combination of its benzamide core, cyano group, hydroxyethyl group, and thiophene ring. This combination of functional groups provides a versatile scaffold for the development of bioactive molecules and materials with specific electronic properties .
Properties
IUPAC Name |
3-cyano-N-(2-hydroxy-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-7-10-2-1-3-11(6-10)14(18)16-8-13(17)12-4-5-19-9-12/h1-6,9,13,17H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOUAQVJPQAYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(C2=CSC=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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